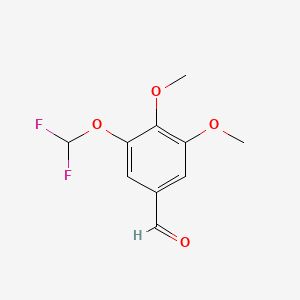

3-(Difluoromethoxy)-4,5-dimethoxybenzaldehyde

Description

3-(Difluoromethoxy)-4,5-dimethoxybenzaldehyde is an organic compound characterized by the presence of difluoromethoxy and dimethoxy groups attached to a benzaldehyde core

Properties

Molecular Formula |

C10H10F2O4 |

|---|---|

Molecular Weight |

232.18 g/mol |

IUPAC Name |

3-(difluoromethoxy)-4,5-dimethoxybenzaldehyde |

InChI |

InChI=1S/C10H10F2O4/c1-14-7-3-6(5-13)4-8(9(7)15-2)16-10(11)12/h3-5,10H,1-2H3 |

InChI Key |

KAWOWPMALPRPQB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)OC(F)F)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethoxy)-4,5-dimethoxybenzaldehyde typically involves the introduction of difluoromethoxy and dimethoxy groups onto a benzaldehyde scaffold. One common method involves the reaction of 4,5-dimethoxybenzaldehyde with difluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium tert-butoxide to facilitate the formation of the difluoromethoxy group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)-4,5-dimethoxybenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles such as amines and thiols can react with the methoxy groups under basic conditions.

Major Products Formed

Oxidation: Formation of 3-(Difluoromethoxy)-4,5-dimethoxybenzoic acid.

Reduction: Formation of 3-(Difluoromethoxy)-4,5-dimethoxybenzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Difluoromethoxy)-4,5-dimethoxybenzaldehyde has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)-4,5-dimethoxybenzaldehyde involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes and receptors through hydrogen bonding and hydrophobic interactions. This can lead to the modulation of biological pathways and the inhibition of specific enzymes, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

Similar Compounds

- 3-(Difluoromethoxy)benzenesulfonyl chloride

- 3-(Difluoromethoxy)phenylacetylene

- Difluoromethoxylated ketones

Uniqueness

3-(Difluoromethoxy)-4,5-dimethoxybenzaldehyde is unique due to the presence of both difluoromethoxy and dimethoxy groups, which confer distinct chemical properties.

Biological Activity

3-(Difluoromethoxy)-4,5-dimethoxybenzaldehyde is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H10F2O4

- Molecular Weight : 236.18 g/mol

The presence of difluoromethoxy and dimethoxy groups contributes to the compound's reactivity and biological properties.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies, focusing on its potential as an antimicrobial agent, antioxidant, and inhibitor of specific enzymatic activities.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing methoxy and difluoromethoxy groups have shown effectiveness against various bacterial strains. The antimicrobial activity can be quantified through minimum inhibitory concentration (MIC) assays.

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | TBD | Staphylococcus aureus, E. coli |

| Syringaldehyde | 32 | Klebsiella pneumoniae |

Note: TBD indicates that specific studies on the compound's MIC are yet to be published.

Antioxidant Activity

Antioxidant properties are crucial for protecting cells from oxidative stress. The Trolox equivalent antioxidant capacity (TEAC) assay is commonly used to evaluate the antioxidant potential of compounds.

- Trolox Equivalent Value (TEV) : Compounds similar to this compound have demonstrated TEV values significantly higher than standard antioxidants like ascorbic acid.

-

Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways. For example, tyrosinase inhibition is a target for compounds aimed at treating hyperpigmentation disorders.

- Tyrosinase Inhibition : Preliminary studies suggest that analogs of this compound exhibit potent inhibition of mushroom tyrosinase activity, which is vital for melanin production.

- Antioxidant Mechanism : The presence of electron-donating groups (like methoxy) enhances the ability to scavenge free radicals, contributing to its antioxidant effects.

Study on Antimicrobial Properties

A study evaluated the antimicrobial effects of various substituted benzaldehydes against common pathogens. The results indicated that compounds with difluoromethoxy substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria compared to their non-fluorinated counterparts .

Study on Antioxidant Activity

Research comparing the antioxidant capacities of different phenolic compounds found that those with methoxy and difluoromethoxy substitutions had superior radical scavenging abilities. The study utilized ABTS and DPPH assays to quantify antioxidant activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.